7H-Imidazo[4,5-g][1,2,3]benzothiadiazole
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Overview
Description
7H-Imidazo[4,5-g][1,2,3]benzothiadiazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry and biomedical research. This compound is characterized by its unique structure, which combines an imidazole ring with a benzothiadiazole moiety. The fusion of these rings imparts distinct chemical and physical properties, making it a valuable scaffold for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with halo carbonyl compounds, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of metal complex catalysis to facilitate the formation of the imidazo[4,5-g][1,2,3]benzothiadiazole core .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry methods have been explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
7H-Imidazo[4,5-g][1,2,3]benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Serves as a molecular probe for studying biological processes and interactions.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s unique structure allows it to bind to various biomolecules, modulating their activity and function .
Comparison with Similar Compounds
Imidazo[2,1-b]thiazoles: Known for their biological activity and used in medicinal chemistry.
Benzimidazo[1,2-a][3,1]benzothiazine: Utilized in the development of OLED materials.
Uniqueness: 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole stands out due to its unique ring fusion, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for various applications, from drug discovery to material science .
Properties
CAS No. |
19566-03-1 |
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Molecular Formula |
C7H4N4S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
7H-imidazo[4,5-g][1,2,3]benzothiadiazole |
InChI |
InChI=1S/C7H4N4S/c1-2-5-7(12-11-10-5)6-4(1)8-3-9-6/h1-2H,3H2 |
InChI Key |
WLSHZGBDACCDLB-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=C(C2=N1)SN=N3 |
Origin of Product |
United States |
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